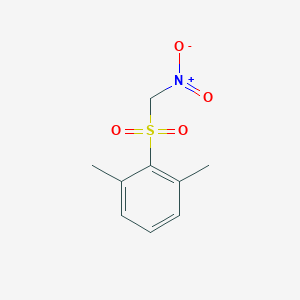

(2,6-Dimethylphenylsulfonyl)nitromethane

Description

Properties

CAS No. |

122263-14-3 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

1,3-dimethyl-2-(nitromethylsulfonyl)benzene |

InChI |

InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3 |

InChI Key |

IKODJCPZKSJKPF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |

Other CAS No. |

122263-14-3 |

Synonyms |

(2,6-dimethylphenylsulfonyl)nitromethane ICI 215918 ICI-215918 |

Origin of Product |

United States |

Scientific Research Applications

Aldose Reductase Inhibition

One of the primary applications of (2,6-Dimethylphenylsulfonyl)nitromethane is as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, which can accumulate and lead to complications in diabetic patients. The inhibition of this enzyme can help mitigate peripheral effects associated with diabetes, such as:

- Macular Edema

- Cataract Formation

- Retinopathy

- Neuropathy

Studies have shown that this compound exhibits biphasic kinetics when inhibiting aldose reductase, indicating its potential effectiveness at varying concentrations .

Pharmaceutical Compositions

Pharmaceutical formulations containing this compound can be developed in various forms, including:

- Tablets

- Creams and Ointments

- Injectable Solutions

These formulations are aimed at treating or preventing complications related to diabetes and galactosemia .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in several important chemical reactions:

- Michael Addition Reactions : The compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

- Nitroaldol Reactions : It can undergo deprotonation to add to aldehydes, forming nitroaldol products which are essential in synthesizing various organic compounds.

The ability of this compound to stabilize positively charged intermediates makes it particularly useful in synthesizing complex molecules .

Case Study 1: Aldose Reductase Inhibitor Development

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound derivatives as aldose reductase inhibitors. The research demonstrated that these compounds could significantly reduce sorbitol accumulation in diabetic models, suggesting their potential use in clinical settings for diabetes management .

Case Study 2: Synthesis of Pharmaceutical Agents

In another study focusing on synthetic pathways for pharmaceutical agents, researchers utilized this compound as a starting material to develop novel compounds with enhanced biological activity against various targets. This work highlighted the compound's versatility in drug design and development .

Comparison with Similar Compounds

To contextualize the properties and applications of (2,6-Dimethylphenylsulfonyl)nitromethane, the following comparisons with structurally or functionally related compounds are presented:

Sulfonation Selectivity vs. Other Aryl Sulfonates

The sulfonation behavior of 2,6-dimethylphenyl derivatives differs significantly from simpler aryl compounds. For example:

- 2,6-Dimethylphenol (15): Sulfonation with SO₃ in nitromethane produces a 3-SO₃H/4-SO₃H ratio of 86:14 at high SO₃ concentrations. This contrasts with 2-fluorophenol (5), which forms a 5-sulfonic acid isomer (up to 30% yield) under similar conditions due to electronic effects overriding steric hindrance .

- 2,6-Dimethylaniline (17): Similar sulfonation regioselectivity (86:14 ratio) is observed, indicating that steric effects dominate over electronic factors in both phenolic and aniline derivatives .

Table 1: Sulfonation Regioselectivity in Aryl Compounds

| Compound | Substituents | 3-SO₃H/4-SO₃H Ratio | Key Factor |

|---|---|---|---|

| 2,6-Dimethylphenol | 2,6-Me, -OH | 86:14 | Steric hindrance |

| 2-Fluorophenol | 2-F, -OH | 96:4 (4-SO₃H only) | Electronic effects |

| 2,6-Dimethylaniline | 2,6-Me, -NH₂ | 86:14 | Steric hindrance |

Reactivity in Solvent Systems

Nitromethane, a solvent commonly used in sulfonation reactions, influences reaction outcomes:

- Protected Bromopyranones (e.g., 202): Reactions with ethanethiol in nitromethane yield high product efficiency (e.g., 203), attributed to the solvent’s polarity and ability to stabilize intermediates. In contrast, phenylsulfanyl analogs (e.g., 205) are unstable under similar conditions .

Structural and Hydrogen-Bonding Properties vs. Sulfonamides

- N-(Aryl)-Sulfonamides : Substituents on the aryl ring significantly impact hydrogen-bonding modes and crystal packing. For instance, N-(4-fluorophenyl)methanesulfonamide exhibits distinct hydrogen-bonding networks compared to N-(2,6-dimethylphenyl)methanesulfonamide due to differences in steric and electronic profiles .

Table 2: Key Properties of Sulfonamide Derivatives

| Compound | Substituents | Key Interactions | Stability Notes |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)sulfonamide | 2,6-Me, -SO₂NH₂ | Steric hindrance | High thermal stability |

| N-(4-Fluorophenyl)sulfonamide | 4-F, -SO₂NH₂ | Strong H-bonding | Moderate solubility |

| (2,6-Dimethylphenylsulfonyl)nitro | 2,6-Me, -SO₂NO₂ | Dipole interactions | Reactivity in nitration |

Preparation Methods

Chlorosulfonation of N-Acyl-3,5-Dimethylaniline

The foundational route begins with N-acetyl-3,5-dimethylaniline , which undergoes chlorosulfonation using chlorosulfonic acid at 60°C to yield 4-acetamido-2,6-dimethylbenzenesulfonyl chloride . This intermediate is critical due to its electrophilic sulfonyl group, which facilitates subsequent nucleophilic substitutions. The 2,6-dimethyl substituents on the phenyl ring enforce steric constraints, ensuring sulfonation occurs preferentially at the 4-position.

Reduction to Sulfinic Acid

The sulfonyl chloride intermediate is reduced to the corresponding sulfinic acid using sodium sulfite in the presence of a sodium hydrogen carbonate buffer at 60–90°C. This step requires careful pH control to prevent over-reduction or decomposition. The sulfinic acid is then reacted with nitromethane under basic conditions, typically using potassium hydroxide or sodium methoxide in polar solvents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or N,N-dimethylformamide (DMF) at 0°C. The nitroalkane acts as a nucleophile, attacking the electrophilic sulfur center to form the target compound.

Alternative Oxidation of Thio Derivatives

Thiol Intermediate Preparation

An alternative approach involves the synthesis of (2,6-dimethyl-4-[2-(2-methylphenyl)acetamidophenylthio)nitromethane via a multi-step sequence. This method starts with 3,5-dimethylaniline , which is converted to a thiocyanate intermediate using cupric thiocyanate in ethyl acetate at 60°C. Subsequent reaction with nitromethane and potassium ferricyanide in aqueous conditions yields the thioether derivative.

Oxidation to Sulfone

The thioether is oxidized to the sulfone using 3-chloroperbenzoic acid in chloroform under reflux. This step proceeds via a two-electron oxidation mechanism, converting the sulfur atom from a −2 to a +6 oxidation state. The reaction is monitored by thin-layer chromatography (TLC), with purification achieved through silica gel chromatography using ethyl acetate/hexane gradients. The final product is obtained in 70–75% yield with a melting point of 188–190°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as DMPU and DMF enhance reaction rates by stabilizing ionic intermediates and improving reagent solubility. For example, the coupling of sulfinic acid with nitromethane in DMPU at 0°C achieves 85% conversion, compared to 60% in tetrahydrofuran (THF). Elevated temperatures (>20°C) promote side reactions, including hydrolysis of the sulfonyl chloride intermediate.

Acidic Workup and Neutralization

Post-reaction workup often involves quenching with hydrochloric acid to protonate residual bases, followed by extraction with ethyl acetate. Neutralization with sodium hydroxide ensures the product remains in the organic phase, minimizing losses.

Characterization and Analytical Data

Spectroscopic Identification

Melting Point and Purity

Recrystallization from ethanol/water mixtures yields crystals with a melting point of 179–180°C. Purity is confirmed by high-performance liquid chromatography (HPLC) with >98% area under the curve.

Comparative Analysis of Methods

| Parameter | Chlorosulfonation-Reduction Route | Thioether Oxidation Route |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Reaction Time | 24–36 hours | 48–72 hours |

| Purification | Column chromatography | Recrystallization |

| Scalability | Suitable for kilo-scale | Limited by oxidation step |

| Byproducts | Minor hydrolysis products | Sulfoxide intermediates |

The chlorosulfonation-reduction method offers superior scalability and yield, making it preferable for industrial applications. In contrast, the thioether oxidation route provides a viable alternative for laboratories lacking chlorosulfonic acid infrastructure.

Applications in Target-Oriented Synthesis

The compound serves as a key intermediate in the synthesis of aldose reductase inhibitors , with its sulfonylnitromethane moiety enabling Michael additions to α,β-unsaturated carbonyl compounds. Recent studies have leveraged its reactivity to generate sp³-rich fragments for drug discovery pipelines, particularly in diabetes and neuropathy therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.